1-(3-氟苄基)-3,5-二甲基-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

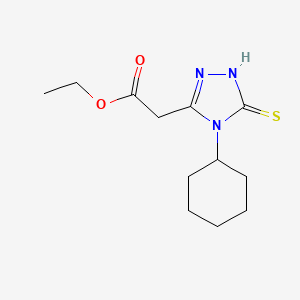

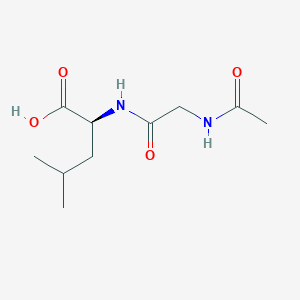

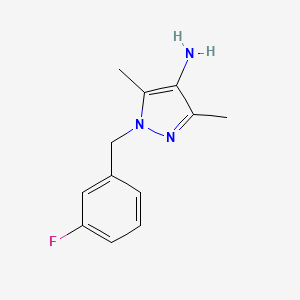

The compound "1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use as antimicrobial agents, among other applications. The papers provided discuss various pyrazole derivatives, their synthesis, and biological activities, which can be related to the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of a related compound, 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, was achieved through a condensation reaction of a substituted benzaldehyde with an amino-dihydro-phenylpyrazolone in ethanol/acetic acid under reflux conditions . Similarly, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involved a series of steps to introduce the desired substituents on the pyrazole core . These methods could potentially be adapted for the synthesis of "1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

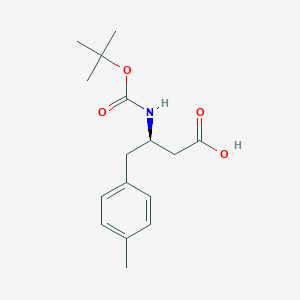

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The structure of these compounds is often confirmed using techniques such as elemental analysis, FTIR-ATR, NMR experiments, and mass spectrometry . The presence of substituents like the 3-fluorobenzyl group in the compound of interest would influence its electronic properties and potentially its biological activity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation, reductive amination, and cyclization, to form more complex structures or to introduce new functional groups. For example, the one-pot reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde led to the formation of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . Additionally, high-temperature cyclization of benzamides of pyrazole-4-carboxylic acid resulted in the formation of substituted pyrazolo[3,4-d]pyrimidines . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyrazole ring. The introduction of a fluorine atom, as in the 3-fluorobenzyl group, can affect the compound's lipophilicity and hydrogen bonding capacity, which in turn can impact its pharmacokinetic properties. The antimicrobial activity of some pyrazole derivatives has been attributed to their ability to interact with bacterial cell components, and the presence of a fluorine atom could enhance this interaction due to its electronegativity .

科学研究应用

新化合物的合成和光谱研究

1-(3-氟苄基)-3,5-二甲基-1H-吡唑-4-胺和相关化合物已经合成,并使用各种光谱方法对其进行了表征。这些化合物表现出有趣的结构特性,在化学和材料科学的各个领域具有潜在应用。例如,Özkınalı等人(2018年)合成了含有偶氮基的新型吡唑席夫碱,并使用红外光谱、紫外-可见光谱、1H-核磁共振和13C-核磁共振光谱对其进行了表征。基于密度泛函理论(DFT)的理论计算支持了这些分析,揭示了这些化合物的结构分析、振动频率、紫外和核磁共振计算(Özkınalı、Gür、Şener、Alkın和Çavuş,2018年)。

合成中的微波辐射

已经探索了微波辐射在吡唑衍生物(包括1-(3-氟苄基)-3,5-二甲基-1H-吡唑-4-胺)合成中的应用,以提高化学反应的效率。韩等人(2009年)证明了在微波辐射下合成新的杂环化合物,包括吡唑并[3,4-b][1,6]萘啶衍生物。这种方法具有合成路线短、操作简单的优点,有利于生物医学研究中的快速合成(Han、Zhang、Jiang、Ma、Shi和Tu,2009年)。

潜在抗精神病药

1-(3-氟苄基)-3,5-二甲基-1H-吡唑-4-胺的一些衍生物已被评估其作为抗精神病药的潜力。Wise等人(1987年)合成并评估了一系列1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇,它们在动物行为测试中显示出抗精神病样特征。这些化合物不与多巴胺受体相互作用,表明抗精神病药物具有新的作用机制(Wise、Butler、Dewald、Lustgarten、Pattison、Schweiss、Coughenour、Downs、Heffner和Pugsley,1987年)。

千克级合成用于抗菌应用

在药物化学领域,吡唑衍生物的大规模合成方法至关重要。Yang等人(2014年)开发了一种环境友好且经济高效的路线,用于大规模制备新型恶唑烷酮抗菌候选物。该方法涉及合成关键中间体,如2-(1-(2-氟-4-硝基苯基)-1H-吡唑-4-基)吡啶,具有高纯度,证明了吡唑衍生物在开发新型抗菌剂中的重要性(Yang、Chen、Fu、Chen、He、Ye、Sang和Luo,2014年)。

属性

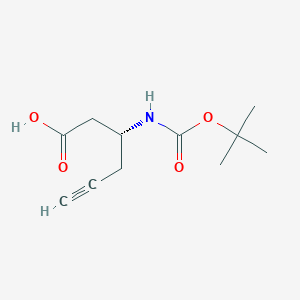

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(13)6-10/h3-6H,7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFLYXAWVXOQNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427097 |

Source

|

| Record name | 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

CAS RN |

925650-30-2 |

Source

|

| Record name | 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。